Iso Fluconazole

Descripción

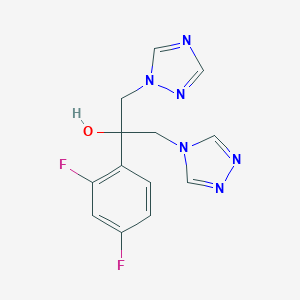

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)-3-(1,2,4-triazol-4-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-17-18-9-20)5-21-7-16-6-19-21/h1-3,6-9,22H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXXZPKHUDPGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NN=C2)(CN3C=NC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89429-59-4 | |

| Record name | Iso fluconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089429594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISO FLUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T59BRP61E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Iso Fluconazole Formation During Fluconazole Synthesis

Chemical Pathways and Reaction Mechanisms Leading to Iso Fluconazole (B54011) Elucidation

The formation of iso fluconazole, a critical process-related impurity in the synthesis of fluconazole, is a direct consequence of the inherent chemical nature of the 1,2,4-triazole (B32235) precursor. The elucidation of its formation pathway is pivotal for developing effective control strategies in pharmaceutical manufacturing.

Examination of By-product Formation in Fluconazole Manufacturing Processes

In the commercial synthesis of fluconazole, a key step involves the nucleophilic attack of 1,2,4-triazole on an epoxide intermediate, typically 2-(2,4-difluorophenyl)-2,3-epoxypropane. While the desired reaction leads to the formation of fluconazole, where the triazole ring is attached via its N1 nitrogen, a competing reaction results in the formation of this compound. This isomeric by-product arises from the alkylation of the 1,2,4-triazole ring at the N4 position. The presence of this compound, also designated as Fluconazole Impurity A, is a well-documented challenge in the manufacturing process, with typical levels ranging from 0.5% to 1% following synthesis. google.com The structural similarity between fluconazole and this compound makes their separation difficult, necessitating stringent control over the reaction conditions to minimize its formation. google.com

The tautomeric equilibrium of 1,2,4-triazole is the fundamental reason for the formation of this isomeric impurity. 1,2,4-triazole exists as two tautomers: the 1H-tautomer and the 4H-tautomer. This equilibrium allows the triazole to act as a nucleophile from either the N1 or N4 position. The reaction of the N1 nitrogen of the 1H-tautomer with the epoxide intermediate yields the desired product, fluconazole. Conversely, the reaction of the N4 nitrogen of the 4H-tautomer with the same epoxide intermediate leads to the formation of the undesired this compound.

Role of Intermediates and Reaction Conditions in this compound Generation

The generation of this compound is intrinsically linked to the reaction between the key intermediate, 2-(2,4-difluorophenyl)-2,3-epoxypropane, and 1,2,4-triazole. The regioselectivity of this reaction—that is, whether the triazole attacks with its N1 or N4 nitrogen—is highly dependent on the reaction conditions.

Several factors have been identified as influencing the ratio of fluconazole to this compound:

Base: The choice of base used to deprotonate the 1,2,4-triazole is critical. Stronger bases can influence the tautomeric equilibrium and the nucleophilicity of the different nitrogen atoms. For instance, the use of potassium carbonate has been reported to result in higher levels of the this compound impurity.

Solvent: The polarity of the solvent can affect the stability of the tautomers and the transition states of the competing reactions. Aprotic polar solvents are commonly employed in this synthesis. researchgate.net

Temperature: Reaction temperature can influence the kinetics of the N1 versus N4 alkylation. Higher temperatures may favor the formation of the thermodynamically more stable product, although the relative thermodynamic stabilities of fluconazole and this compound are not extensively documented in publicly available literature. researchgate.netaksaray.edu.tr

The interplay of these factors determines the kinetic versus thermodynamic control of the reaction, which in turn dictates the final ratio of the isomeric products.

Stereochemical Considerations in this compound Formation

Fluconazole possesses a chiral center at the C2 position of the propan-2-ol backbone. The reaction of the achiral 1,2,4-triazole with the prochiral epoxide intermediate, 2-(2,4-difluorophenyl)-2,3-epoxypropane, generates this stereocenter. Consequently, fluconazole is produced as a racemic mixture of two enantiomers.

Similarly, the formation of this compound also involves the creation of a chiral center at the same position. Therefore, this compound is also formed as a racemic mixture. While the primary focus of impurity control is on the constitutional isomerism (N1 vs. N4 substitution), the stereochemical aspect is an inherent feature of both the active pharmaceutical ingredient (API) and this specific impurity. There is no readily available evidence to suggest that the stereochemistry of the starting epoxide influences the regioselectivity of the triazole alkylation (i.e., whether N1 or N4 attack is favored). The formation of this compound is primarily a matter of regiochemistry rather than stereochemistry.

Theoretical Studies on Reaction Selectivity and Impurity Profiling

While extensive experimental work has been conducted to understand and control the formation of this compound, detailed theoretical studies specifically modeling the reaction selectivity between the N1 and N4 positions of 1,2,4-triazole in this context are not widely published. However, computational chemistry approaches, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and predicting product distributions.

A theoretical study of this reaction would likely involve:

Calculation of Tautomer Stabilities: Determining the relative energies of the 1H- and 4H-tautomers of 1,2,4-triazole to understand their equilibrium population under different conditions.

Modeling Reaction Pathways: Mapping the potential energy surfaces for both the N1 and N4 alkylation reactions. This would involve identifying the transition state structures and calculating the activation energy barriers for each pathway.

Analysis of Intermediates: Investigating the stability of the intermediates formed during each reaction pathway.

Such studies could provide valuable insights into the electronic and steric factors that govern the regioselectivity of the reaction. For example, by comparing the activation energies for the N1 and N4 attack on the epoxide, it would be possible to predict the kinetic product ratio. Similarly, by calculating the thermodynamic stabilities of the final fluconazole and this compound products, the thermodynamic product distribution could be estimated. These theoretical predictions could then be used to guide the development of more effective process chemistry strategies to minimize the formation of this compound. While some quantum-chemical mechanistic investigations have been performed on fluconazole, they have primarily focused on other aspects, such as isotope exchange reactions, rather than the formation of isomeric impurities. nih.gov

Process Chemistry Strategies for Minimizing this compound Formation

Given that the formation of this compound is a significant challenge in the synthesis of fluconazole, various process chemistry strategies have been developed to minimize its generation. These strategies primarily focus on controlling the regioselectivity of the 1,2,4-triazole alkylation.

Control of Reaction Conditions:

As previously discussed, careful optimization of reaction parameters is a primary strategy. This includes the selection of an appropriate base, solvent, and temperature to favor N1 alkylation over N4 alkylation. The use of weakly nucleophilic bases and good leaving groups on the electrophile can improve regioselectivity and yield. slideshare.net

| Parameter | Influence on this compound Formation |

| Base | Stronger bases may alter the tautomeric equilibrium, potentially increasing N4 alkylation. Weaker bases are often preferred. |

| Solvent | The polarity and proticity of the solvent can influence the relative stability of the triazole tautomers and the reaction transition states. |

| Temperature | Can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the final isomer ratio. |

Use of Protecting Groups:

A more direct approach to prevent N4 alkylation is the use of a protecting group. This strategy involves temporarily blocking the N4 position of the 1,2,4-triazole ring, thereby forcing the alkylation to occur exclusively at the N1 position. After the desired N1-alkylation has been achieved, the protecting group is removed to yield the final product. One such strategy involves the amination of the 4-position of the triazole ring before the alkylation step. slideshare.net

Catalytic Methods:

Research into catalytic methods for the regioselective N1-alkylation of 1,2,4-triazole is an active area of interest in organic synthesis. The development of catalysts that can selectively promote the N1 pathway over the N4 pathway would be highly beneficial for the synthesis of fluconazole and other N1-substituted triazole-containing pharmaceuticals. While specific catalytic systems for minimizing this compound are not extensively detailed in the context of industrial fluconazole synthesis, the use of catalysts to control regioselectivity in triazole alkylations is a known strategy in medicinal chemistry. isres.org

Purification Techniques:

While the primary goal is to minimize the formation of this compound, effective purification methods are also essential to ensure the final API meets the required purity standards. Given the similar physicochemical properties of fluconazole and this compound, their separation can be challenging. google.com Advanced chromatographic techniques are often employed for their separation and for the analytical determination of impurity levels in the final product.

Advanced Analytical Methodologies for the Characterization and Quantification of Iso Fluconazole

Chromatographic Separation Techniques for Iso Fluconazole (B54011) Isolation and Determination

Chromatography plays a pivotal role in separating Iso Fluconazole from the main active pharmaceutical ingredient (API) and other related substances, enabling both qualitative and quantitative analysis.

HPLC is the cornerstone for analyzing Fluconazole and its impurities, including this compound. Method development focuses on optimizing separation parameters to achieve adequate resolution and sensitivity.

The selection of appropriate stationary and mobile phases is crucial for achieving effective separation of this compound from Fluconazole and other process-related impurities. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed technique.

Stationary Phases: Octadecylsilyl (ODS) bonded silica (B1680970) columns, commonly known as C18 columns, are widely utilized due to their versatility in separating moderately polar compounds like Fluconazole and its impurities researchgate.netimist.madnu.dp.uajournalijar.comamericanpharmaceuticalreview.com. Column dimensions such as 4.6 x 250 mm with a particle size of 5 µm are frequently reported for optimal resolution journalijar.com.

Mobile Phases: Mobile phases typically consist of a mixture of an aqueous buffer and an organic modifier. Phosphate buffer solutions or sodium acetate (B1210297) buffers are common aqueous components, often adjusted to a specific pH researchgate.netimist.majournalijar.com. Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic modifiers researchgate.netimist.majournalijar.com. Gradient elution, where the ratio of the organic modifier to the aqueous phase changes over time, is often employed to achieve better separation of compounds with a wide range of polarities, including this compound and other impurities researchgate.netimist.ma. For instance, a mobile phase system comprising sodium acetate buffer solution-methanol as mobile phase A and acetonitrile-methanol as mobile phase B has been successfully applied for gradient elution researchgate.net. Another method utilizes a combination of ammonium (B1175870) formate (B1220265) solution and acetonitrile journalijar.com.

Once separated, this compound and other impurities are detected and quantified using various detection methods.

UV-Vis Detection: Ultraviolet-Visible (UV-Vis) detectors are standard for Fluconazole analysis, typically set at a wavelength of 261 nm, where Fluconazole and its related substances exhibit significant absorbance researchgate.netmdpi.com.

Diode Array Detection (DAD): DAD provides spectral information across a range of wavelengths, allowing for peak purity assessment and aiding in the identification of co-eluting impurities researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for impurity profiling and identification, providing molecular weight information that is invaluable for confirming the identity of this compound and characterizing unknown impurities researchgate.net.

Table 1: Representative HPLC Method Parameters for Fluconazole and Related Impurities

| Parameter | Method 1 researchgate.net | Method 2 journalijar.com | Method 3 imist.ma |

| Column | ODS (Octadecylsilyl) | C18 (5 µm, 4.6x250 mm) | C18 |

| Mobile Phase | Gradient: NaOAc buffer/MeOH & ACN/MeOH | 86% Ammonium formate (0.63 g/L) + 14% Acetonitrile | Aqueous phase (Phosphate buffer) + Acetonitrile |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |

| Detection Wavelength | 261 nm | UV/Vis | Not specified |

| Column Temperature | 30 °C | Not specified | Not specified |

| Sample Size | 100 µL | Not specified | Not specified |

| Relative Retention Time (RRT) of this compound (Impurity A) | 0.55 ± 0.05 | 6.735 min (Retention Time) | Not specified |

| Other Impurities RRTs | Impurity B: 0.50 ± 0.05; Unknown: 2.50 ± 0.20 | Impurity B: 6.308 min; Impurity C: 11.757 min | Impurities A, B, C, D, E, F, G, L, K mentioned |

Note: Retention times are indicative and may vary based on specific method parameters.

Gas Chromatography (GC) is a powerful technique for analyzing volatile organic compounds and residual solvents, which are often present as impurities in pharmaceutical manufacturing processes, including those related to API precursors abx.dejournalijar.commdpi.com. While specific GC methods detailing the analysis of volatile impurities directly from this compound precursors are not extensively documented in the provided search snippets, GC is generally recognized for its application in analyzing volatile components in chemical synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

Spectroscopic Techniques for Elucidating Formation Mechanisms and Impurity Identification (excluding basic compound identification)

Spectroscopic methods are indispensable for confirming the structure of this compound and identifying the structure of process-related impurities, which is crucial for understanding their formation pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques, provides detailed structural information and is a definitive tool for confirming the identity of impurities isolated through chromatographic methods researchgate.net. After separation and purification using techniques like preparative HPLC or LC-MS, NMR analysis can elucidate the precise molecular structure of process-related impurities, such as this compound. This structural information is vital for understanding the synthetic routes, identifying potential side reactions, and establishing control strategies for impurity formation during manufacturing researchgate.net. While the application of NMR for structural confirmation of Fluconazole impurities is established, specific NMR spectral data (e.g., chemical shifts) for this compound were not detailed in the provided search snippets.

Mass Spectrometry (MS) for Trace-Level Detection and Fragmentation Analysis of this compound

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the trace-level detection and precise quantification of this compound. This technique offers high sensitivity and selectivity, enabling the identification and measurement of the compound even in complex matrices.

LC-MS/MS methods typically involve the separation of this compound from other components using liquid chromatography, followed by ionization and detection in a mass spectrometer. Electrospray ionization (ESI) in positive mode is commonly employed for this compound, generating a protonated molecular ion [M+H]⁺ at m/z 306.9 farmaciajournal.com. For fragmentation analysis, this compound is subjected to collision-induced dissociation (CID). A common fragmentation pathway involves the precursor ion at m/z 306.9 yielding a fragment ion at m/z 219.9 farmaciajournal.com. These specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which significantly enhances selectivity and sensitivity for quantification farmaciajournal.comfrontiersin.org. This approach allows for the detection of this compound at very low concentrations, such as ng/mL or even pg/mL levels, depending on the specific method and sample matrix frontiersin.orgnih.gov. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, but it often requires derivatization for compounds like this compound to improve volatility and thermal stability ojp.gov.

Method Validation and Performance Characteristics for this compound Analysis

The validation of analytical methods is a crucial step to ensure that the developed procedures are suitable for their intended purpose, providing accurate, precise, and reliable results. This involves evaluating several performance characteristics according to established guidelines, such as those from the International Council for Harmonisation (ICH) ijrpr.comscribd.comwisdomlib.orgnih.gov.

Assessment of Specificity, Linearity, Accuracy, and Precision for this compound Quantification

Specificity : Method specificity ensures that the analytical procedure can accurately measure the analyte (this compound) in the presence of other components, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing blank samples, placebo samples, and spiked samples, and by ensuring no interfering peaks are observed at the retention time of this compound ijrpr.comnih.govresearchgate.net. For MS-based methods, the unique mass-to-charge ratio and fragmentation pattern of this compound contribute significantly to specificity farmaciajournal.comojp.gov.

Linearity : Linearity assesses the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. For this compound, calibration curves are typically generated by analyzing standards at multiple concentration levels. Studies have shown linearity for this compound over various ranges, such as 0.01–100 µg/mL nih.gov, 0.05–0.15 mg/mL ijrpr.com, 0.2–40 µg/mL ijrpr.com, and 0.3–80 µg/mL psu.edu. Excellent regression coefficients (r² values) close to 1 (e.g., ≥ 0.997) are generally observed, indicating good linearity nih.govijrpr.comwisdomlib.orgnih.govpsu.edu.

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically evaluated by determining the recovery of known amounts of this compound added to the sample matrix (spiked samples) or by comparing results with a reference method. Recovery percentages for this compound are generally reported to be within acceptable limits, often between 98% and 102% ijrpr.comwisdomlib.orgnih.govamazonaws.comresearchgate.net. Accuracy is also expressed as bias, which should ideally be within ±15% or ±20% of the true value, depending on the concentration farmaciajournal.comnih.gov.

Precision : Precision measures the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. Relative Standard Deviation (RSD) values are commonly used to express precision. For this compound analysis, intra-day and inter-day RSD values are typically reported to be less than 2% or within a range of 0.3% to 11.5% farmaciajournal.comnih.govijrpr.comwisdomlib.orgnih.gov.

Determination of Detection and Quantification Limits for this compound

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for assessing the sensitivity of an analytical method.

Limit of Detection (LOD) : The LOD is the lowest concentration of this compound that can be reliably detected, but not necessarily quantified. It is often calculated based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. Reported LOD values for this compound vary depending on the method, ranging from as low as 0.0019 µg/mL nih.gov to 1.87 µg/mL researchgate.net, 1.59 µg/mL wisdomlib.org, and 0.1 µg/mL psu.edu.

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy. Similar to LOD, LOQ values are method-dependent. Reported LOQ values include 0.0031 µg/mL nih.gov, 4.82 µg/mL wisdomlib.org, 6.25 µg/mL researchgate.net, 19.89 µg/mL ijrpr.comamazonaws.com, and 0.3 µg/mL psu.edu. For trace-level detection, particularly in biological matrices, LOQ values in the ng/mL range are often required farmaciajournal.comfrontiersin.org.

Forced Degradation Studies and Stability Indicating Methods for this compound

Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing stability-indicating methods. These studies involve subjecting the compound to various stress conditions to generate degradation products.

Common stress conditions include:

Hydrolysis : Exposure to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral conditions psu.eduresearchgate.netbibliotekanauki.pl.

Oxidation : Treatment with oxidizing agents like hydrogen peroxide (e.g., 3% H₂O₂) or potassium permanganate (B83412) researchgate.netbibliotekanauki.pl.

Thermal Degradation : Exposure to elevated temperatures psu.eduresearchgate.netbibliotekanauki.plresearchgate.net.

Photolysis : Exposure to UV or visible light psu.eduresearchgate.netbibliotekanauki.pl.

A stability-indicating method is one that can accurately quantify the intact this compound in the presence of its degradation products. This is typically achieved using chromatographic techniques like HPLC or UPLC, where the method must demonstrate adequate separation of the main peak from any degradation product peaks ijrpr.comnih.govpsu.eduresearchgate.netbibliotekanauki.pl. Studies have shown that this compound can undergo degradation under oxidative and thermal stress conditions, while remaining relatively stable under acidic, basic, and photolytic conditions psu.eduresearchgate.netbibliotekanauki.pl. For instance, one study reported extensive degradation in an oxidative medium under thermal stress researchgate.net. The development of such methods ensures that the quality and integrity of this compound can be reliably assessed over time.

The existing information indicates that this compound is a byproduct of Fluconazole synthesis and its presence is regulated by pharmacopoeial standards, with maximum allowed limits sigmaaldrich.com. However, explicit studies on its in vitro biological activities, interactions with macromolecular targets, comparative pharmacological profiles against Fluconazole, or its effects on molecular biology and biochemical pathways are not extensively documented in the provided search results. The general consensus from the literature is that its pharmacological properties are not well understood and require further research sigmaaldrich.com.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and includes detailed research findings and data tables for "this compound" as a distinct entity with well-characterized biological activities. The available data focuses predominantly on its identification as an impurity rather than its independent pharmacological investigation.

Compound Names:

this compound (Fluconazole Impurity A)

Fluconazole

Pharmacological and Biological Research of Iso Fluconazole

Toxicological Research Perspectives on Iso Fluconazole (B54011) as a Pharmaceutical Impurity

Iso Fluconazole, identified as Fluconazole Impurity A in the European Pharmacopoeia, is a critical consideration in the pharmaceutical development and quality control of Fluconazole, a widely used antifungal medication nih.govlgcstandards.com. As a process-related impurity, understanding its toxicological profile is paramount for establishing safe manufacturing practices and ensuring patient safety. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the assessment and control of impurities, particularly those with potential genotoxic or other adverse effects toxhub-consulting.commedcraveonline.comjpionline.org. The toxicological evaluation of this compound focuses on its potential impact on cellular viability, genetic material, and the establishment of safe exposure limits within pharmaceutical products.

Evaluation of Cytotoxicity and Cellular Impact in Relevant Models

While specific in-depth studies detailing the cytotoxicity of this compound as a pharmaceutical impurity are not extensively published in the provided search results, general toxicological classifications offer insights. PubChem data indicates potential hazards associated with this compound, including "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation" nih.gov. More critically, it is flagged with "May damage fertility or the unborn child" and "May cause damage to organs through prolonged or repeated exposure" nih.gov. These classifications suggest that this compound can exert adverse effects on cellular functions and potentially target specific organs. For instance, studies on Fluconazole itself have shown cytostatic effects on cancer cell lines, with some indicating low toxicity to healthy cell lines at tested concentrations nih.gov. However, direct extrapolation to this compound requires specific experimental data. Without direct experimental data on this compound's cytotoxicity in relevant models (e.g., cell lines like HepG2 or primary hepatocytes), its precise cellular impact remains to be fully elucidated. The classifications suggest a need for careful handling and control to prevent cellular damage.

Impurity Thresholds and Safety Margins in Pharmaceutical Development

The establishment of impurity thresholds and safety margins for this compound is guided by international regulatory frameworks, primarily the ICH guidelines. ICH Q3A and Q3B provide general thresholds for reporting, identification, and qualification of impurities in drug substances and drug products, respectively medcraveonline.comjpionline.orgeuropa.eu. For non-mutagenic impurities, qualification thresholds are typically set based on daily intake, with values like 1 mg/day for unqualified impurities of unknown toxicity being a reference point, though this can be adjusted based on exposure duration juniperpublishers.com. For potentially genotoxic impurities, much lower limits are mandated, often based on the Threshold of Toxicological Concern (TTC), which can be as low as 1.5 µ g/day , corresponding to a 1 in 100,000 lifetime cancer risk chemass.sieuropa.eu.

This compound, being identified as "Fluconazole Impurity A" nih.govlgcstandards.com, would fall under these regulatory considerations. Its classification as potentially harmful if swallowed, irritating, and particularly its potential to damage fertility or the unborn child, and cause organ damage with repeated exposure nih.gov, would necessitate a thorough toxicological evaluation to determine appropriate safety margins. If this compound were classified as a genotoxic impurity, its acceptable limit would be significantly lower, aligning with ICH M7 principles toxhub-consulting.comchemass.sieuropa.eu. Conversely, if deemed non-genotoxic but possessing other toxicities, its qualification would involve demonstrating safety at specified levels, potentially through a combination of in silico analysis, read-across data, or specific toxicity studies, leading to the establishment of a permitted daily exposure (PDE) or acceptable intake. The exact thresholds would depend on the specific toxicological data generated for this compound and the intended maximum daily dose of Fluconazole.

Regulatory Science and Quality Control Paradigms for Iso Fluconazole

Adherence to Pharmacopoeial Standards (e.g., European Pharmacopoeia, United States Pharmacopeia) for Iso Fluconazole (B54011) Limits

Major pharmacopoeias, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), have established stringent limits for impurities in fluconazole to ensure its quality and safety. Iso Fluconazole is specifically identified and controlled as a related substance in these monographs.

In the European Pharmacopoeia , this compound is designated as Fluconazole Impurity A. africaresearchconnects.comnih.gov The Ph. Eur. monograph for fluconazole specifies a limit for Impurity A, which must be adhered to for the API to be considered compliant. ekb.eg

Similarly, the United States Pharmacopeia identifies this compound as Fluconazole Related Compound A. The USP monograph for fluconazole provides a detailed chromatographic procedure for the determination of related compounds and sets a specific acceptance criterion for this impurity. researchgate.net

The established limits in these pharmacopoeias are based on a thorough evaluation of the manufacturing process of fluconazole and a toxicological assessment of the impurities. Adherence to these limits is a mandatory requirement for the release of fluconazole API and finished drug products in their respective regions.

| Pharmacopoeia | Impurity Designation | Acceptance Criterion |

|---|---|---|

| European Pharmacopoeia (Ph. Eur.) | Fluconazole Impurity A | Not more than 0.4% ekb.eg |

| United States Pharmacopeia (USP) | Fluconazole Related Compound A | Not more than 1.0% researchgate.net |

Impact of this compound Levels on Drug Product Efficacy and Safety

The presence of impurities, particularly structural isomers like this compound, in an API can have a significant impact on the efficacy and safety of the final drug product. While specific toxicological data for this compound is not extensively published, the principles of pharmaceutical quality control mandate its strict limitation. semanticscholar.org

Isomeric impurities can exhibit different pharmacological and toxicological profiles compared to the parent drug. europa.eu Potential concerns associated with the presence of this compound above the accepted limits include:

Altered Safety Profile: Isomers can have different metabolic pathways and may produce unique metabolites, some of which could be toxic. The presence of this compound could introduce unforeseen adverse effects not associated with pure fluconazole.

Antagonistic Effects: In some cases, an isomer can act as an antagonist to the active drug, thereby reducing its therapeutic effect.

The stringent limits set by regulatory bodies like the Ph. Eur. and USP are a proactive measure to mitigate these potential risks and ensure that the fluconazole administered to patients is of high purity and has a consistent and predictable clinical performance.

Development of Robust Analytical Control Strategies for this compound in Active Pharmaceutical Ingredients (APIs)

The development of robust and validated analytical methods is crucial for the accurate quantification of this compound in fluconazole API. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. africaresearchconnects.comgoogle.com

The development of a robust HPLC method for this compound analysis involves several key steps:

Method Development: This includes the selection of an appropriate column, mobile phase, and detector to achieve adequate separation of this compound from fluconazole and other potential impurities. The goal is to obtain a method that is specific, sensitive, and provides accurate and precise results. researchgate.netresearchgate.net

Method Validation: The developed method must be validated according to the guidelines of the International Council for Harmonisation (ICH). daicelpharmastandards.com Validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. dalton.com

A well-developed and validated analytical method ensures the reliable monitoring of this compound levels in each batch of fluconazole API, thereby guaranteeing its quality.

| Validation Parameter | Objective |

|---|---|

| Specificity | Ensures that the peak corresponding to this compound is not interfered with by other components in the sample. |

| Linearity | Establishes a linear relationship between the concentration of this compound and the analytical response over a defined range. |

| Accuracy | Demonstrates that the method provides results that are close to the true concentration of this compound. |

| Precision | Shows that the method produces consistent results for repeated analyses of the same sample. |

| Robustness | Indicates the reliability of the method during normal usage by assessing its performance under minor variations in analytical conditions. dalton.com |

Future Research Trajectories and Innovations in Iso Fluconazole Studies

Development of Novel High-Throughput Screening Methodologies for Impurity Profiling

The increasing complexity of pharmaceutical manufacturing necessitates sophisticated analytical approaches for impurity detection. Future research will aim to develop and implement high-throughput screening (HTS) methodologies specifically tailored for Iso Fluconazole (B54011). This includes leveraging advanced techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity in identifying and quantifying Iso Fluconazole at trace levels nih.govresearchgate.netnih.gov. Automation and miniaturization of analytical processes will be key to increasing throughput, reducing reagent consumption, and accelerating the analysis of numerous samples generated during process development and quality control nih.govlonza.com. The goal is to establish rapid, robust, and cost-effective methods that can be integrated into routine manufacturing workflows, ensuring consistent control over this compound levels researchgate.netchromatographyonline.com.

Advanced Computational Chemistry Approaches for Predicting this compound Formation and Biological Activity

Computational chemistry offers powerful tools for predicting the formation pathways and potential biological activities of impurities like this compound researchgate.netnih.gov. Future research will involve employing advanced computational modeling techniques, such as Density Functional Theory (DFT) and reaction kinetics simulations, to elucidate the precise mechanisms and conditions that lead to this compound formation during fluconazole synthesis epa.gov. Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking studies will be crucial for predicting the potential biological activity and toxicological profile of this compound based on its chemical structure researchgate.netnih.govfrontiersin.org. This in silico approach can help prioritize experimental investigations and provide early insights into potential risks associated with the impurity.

Targeted Synthesis of this compound for Comprehensive Research Purposes

To enable thorough research, the availability of well-characterized this compound as a reference standard is paramount synthinkchemicals.com. Future efforts will focus on the targeted synthesis of this compound, potentially including isotopically labeled versions, to support the development and validation of highly sensitive analytical methods moravek.combioanalysis-zone.comresearchgate.net. Advanced purification techniques, such as preparative High-Performance Liquid Chromatography (prep-HPLC) and Supercritical Fluid Chromatography (SFC), will be critical for isolating this compound in high purity chromatographyonline.comregistech.comamericanpharmaceuticalreview.comneopharmlabs.com. This controlled synthesis and purification process will ensure the availability of reliable standards for quantitative analysis, method validation, and subsequent toxicological assessments.

Long-Term Stability and Degradation Kinetics of this compound in Various Matrices

Understanding the stability and degradation behavior of this compound under various conditions is vital for its accurate control. Future research will investigate the long-term stability and degradation kinetics of this compound in different matrices, including raw materials, intermediate products, and finished drug formulations longdom.orgslideshare.netjopir.inijpsjournal.comsynergbiopharma.comchromatographyonline.combibliotekanauki.placs.org. This will involve employing advanced analytical techniques to identify degradation pathways and products under various stress conditions (e.g., heat, humidity, light, pH variations) longdom.orgijpsjournal.comresearchgate.net. Predictive modeling, leveraging data from accelerated stability studies and kinetic analysis, will be employed to forecast the shelf-life and potential changes in this compound levels over time longdom.orgjopir.insynergbiopharma.commdpi.comspiedigitallibrary.org.

Q & A

Q. What are the primary molecular targets of Iso Fluconazole, and how do they influence antifungal activity?

this compound primarily targets fungal cytochrome P450 enzymes (e.g., ERG11/CYP51), inhibiting ergosterol biosynthesis. Methodological validation includes gene expression analysis (e.g., RT-qPCR for ERG11) under varying drug concentrations to assess dose-dependent suppression . Resistance mechanisms, such as upregulation of efflux pumps (MDR1, CDR1), can be quantified using comparative transcriptomics in fluconazole-exposed vs. control fungal strains .

Q. How do in vitro susceptibility testing protocols for this compound account for strain variability?

Standardized protocols (e.g., CLSI M27-A3) use broth microdilution assays with RPMI-1640 medium, pH 7.0, and incubation at 35°C for 48 hours. Researchers must validate results with clinical isolates from diverse geographical regions to address strain-specific resistance patterns. Statistical analysis (e.g., Kolmogorov-Smirnov tests) ensures data normality before comparing MIC50/90 values .

Q. What pharmacokinetic parameters are critical for designing animal models of this compound efficacy?

Key parameters include bioavailability (oral vs. intravenous), tissue penetration (e.g., CSF concentrations in murine models), and half-life. Studies using HPLC or LC-MS/MS for plasma/tissue quantification should report AUC/MIC ratios to correlate dosing with antifungal efficacy .

Advanced Research Questions

Q. How can experimental design optimization improve this compound formulation stability?

Factorial designs (e.g., Box-Behnken, Central Composite) evaluate variables like surfactant concentration, hydration time, and temperature in niosome-based delivery systems. Response surface methodology (RSM) optimizes particle size and encapsulation efficiency, with validation via ANOVA for model significance (p < 0.05) .

Q. What methodologies resolve contradictory findings in this compound’s neurogenic effects?

Murine studies show fluconazole enhances hippocampal neurogenesis (EdU/BrdU labeling) but raises teratogenicity concerns in pregnancy. Researchers must differentiate dose-dependent effects: chronic high-dose exposure (400 mg/day) vs. acute low-dose (150 mg). Meta-analyses of preclinical data should stratify results by dosing regimen and model system (e.g., gp120 transgenic vs. wild-type mice) .

Q. How do multi-omics approaches elucidate this compound resistance mechanisms in Candida spp.?

Integrated proteomics (2D-DIGE) and metabolomics (LC-QTOF-MS) identify overexpression of efflux pumps and ergosterol biosynthesis intermediates. Machine learning models (e.g., random forests) prioritize biomarkers by feature importance, validated via ROC curve analysis .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on this compound’s teratogenicity?

- Contradiction : Epidemiological studies associate first-trimester exposure with spontaneous abortion (HR = 1.48) , while murine models show no neonatal mortality .

- Resolution : Use humanized mouse models to mimic pharmacokinetics in pregnancy. Apply propensity score matching in retrospective cohort studies to control confounders (e.g., maternal age, comorbidities) .

Methodological Frameworks

Q. What statistical models are optimal for analyzing this compound’s dose-response relationships?

- Non-linear regression (e.g., sigmoidal Emax models) fits concentration-effect curves.

- Bayesian hierarchical models account for inter-study heterogeneity in meta-analyses .

Q. How does the PICO framework structure clinical research questions for this compound?

- Population : Immunocompromised patients with invasive candidiasis.

- Intervention : High-dose this compound (800 mg/day).

- Comparison : Standard-dose (400 mg/day) or alternative antifungals.

- Outcome : 30-day survival, relapse rates.

- Time : Follow-up at 7, 14, and 30 days post-treatment .

Data Reporting Standards

Q. What minimal metadata is required for sharing this compound research data?

Include experimental conditions (e.g., pH, temperature), raw instrument outputs (HPLC chromatograms), and preprocessing steps (baseline correction, normalization). Adhere to FAIR principles using repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.